molecular formula C17H22O5 B12417533 Mono-(4-methyl-7-oxooctyl)phthalate-d4

Mono-(4-methyl-7-oxooctyl)phthalate-d4

Cat. No.: B12417533
M. Wt: 310.38 g/mol
InChI Key: UFUNVAIKYOYYBB-KNIGXJNHSA-N
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Description

Mono-(4-methyl-7-oxooctyl)phthalate-d4 is a deuterated phthalate ester, often used as a biochemical for proteomics research. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research to study the behavior and metabolism of phthalates in biological systems .

Preparation Methods

The synthesis of Mono-(4-methyl-7-oxooctyl)phthalate-d4 typically involves an esterification reaction. The process begins with the reaction of phthalic anhydride with 4-methyl-7-oxooctanol in the presence of a catalyst. The reaction conditions include heating the mixture to a specific temperature to facilitate the esterification process. After the reaction is complete, the product is purified through crystallization, filtration, washing, and drying to obtain a high-purity compound .

Chemical Reactions Analysis

Mono-(4-methyl-7-oxooctyl)phthalate-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mono-(4-methyl-7-oxooctyl)phthalate-d4 has several scientific research applications:

Mechanism of Action

The mechanism of action of Mono-(4-methyl-7-oxooctyl)phthalate-d4 involves its interaction with biological molecules. It is metabolized in the body to form various metabolites, which can then interact with cellular components. The molecular targets and pathways involved in its action include enzymes responsible for its metabolism and receptors that mediate its biological effects .

Comparison with Similar Compounds

Mono-(4-methyl-7-oxooctyl)phthalate-d4 is unique compared to other similar compounds due to its deuterium labeling. This labeling allows for more precise tracking and analysis in scientific studies. Similar compounds include:

These compounds share similar chemical structures but differ in their specific functional groups and isotopic labeling.

Properties

Molecular Formula

C17H22O5

Molecular Weight

310.38 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-(4-methyl-7-oxooctoxy)carbonylbenzoic acid

InChI

InChI=1S/C17H22O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,20)/i3D,4D,7D,8D

InChI Key

UFUNVAIKYOYYBB-KNIGXJNHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)CCC(=O)C)[2H])[2H]

Canonical SMILES

CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(=O)C

Origin of Product

United States

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